

The Original Isolation of Streptothricin from *Streptomyces lavendulae*: A Technical Guide

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Compound of Interest

Compound Name: Streptothricin

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Abstract

This technical guide provides an in-depth analysis of the original isolation of **streptothricin** from the soil actinomycete, *Streptomyces lavendulae*, as first described by Waksman and Woodruff in 1942. At the time of its discovery, **streptothricin** was a subject of significant interest due to its potent bactericidal and bacteriostatic activity against a broad spectrum of Gram-negative bacteria, a notable advantage over penicillin.[1] This document collates and presents the core methodologies for the fermentation, isolation, purification, and biological activity assessment of **streptothricin** based on the foundational publications. Quantitative data from these early studies are summarized, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and methodologies of early antibiotic discovery.

Introduction

In the early 1940s, the groundbreaking success of penicillin spurred a systematic search for new antimicrobial agents from microbial sources.[1][2] This effort, led by Selman Waksman and his colleagues at Rutgers University, involved screening soil-dwelling microorganisms for their ability to inhibit the growth of pathogenic bacteria.[2] In 1942, Waksman and H. Boyd Woodruff reported the discovery of **streptothricin**, a novel antibiotic isolated from a strain of *Streptomyces lavendulae*. [1][2][3][4] This discovery was a significant milestone, as **streptothricin** was one of the first antibiotics to demonstrate broad-spectrum activity, particularly against Gram-negative bacteria.[1][2]

It is now understood that the substance originally identified as **streptothricin** is, in fact, a complex of closely related compounds, primarily **streptothricins** F and D, often referred to collectively as nourseothricin. This guide focuses on the original methods used to isolate this antibiotic complex, providing a detailed look into the techniques that laid the groundwork for future antibiotic research.

Fermentation and Production of Streptothricin

The production of **streptothricin** was achieved through the cultivation of *Streptomyces lavendulae* in a liquid medium. The composition of the medium was a critical factor in achieving high yields of the antibiotic.

Culture Medium Composition

The optimal medium for **streptothricin** production consisted of organic sources of carbon and nitrogen, supplemented with mineral salts. While the precise initial formulation from the 1942 paper is not detailed in the available abstracts, a 1943 publication by Waksman provides insight into the preferred nutrient sources.

Component Category	Preferred Source(s)	Notes
Carbon Source	Glucose, Starch	
Nitrogen Source	Tryptone, Glycine, Glutamic Acid	Tryptone appeared to yield the highest activity.
Mineral Salts	Limited concentrations of inorganic salts	
Solvent	Tap Water	

Table 1: Composition of the Production Medium for **Streptothricin**.

Fermentation Protocol

- **Medium Preparation:** The culture medium was prepared with the components listed in Table 1 and distributed in shallow layers in flasks to ensure adequate aeration.

- **Sterilization:** The flasks containing the medium were sterilized using standard autoclaving procedures.
- **Inoculation:** The sterilized medium was inoculated with a culture of *Streptomyces lavendulae*.
- **Incubation:** The inoculated flasks were incubated at 28°C for a period of 7 to 12 days. The antibiotic substance is secreted by the bacterium into the culture broth during this time. Shaken cultures were found to produce significantly higher activity in a shorter time frame compared to stationary cultures.

Isolation and Purification of Streptothricin

The original isolation and purification of **streptothricin** from the culture broth was a multi-step process involving adsorption, elution, and precipitation.

Initial Isolation from Culture Broth

- **Mycelium Removal:** The first step after fermentation was the removal of the *Streptomyces lavendulae* mycelium from the culture broth, typically by filtration.
- **Adsorption to Activated Charcoal:** The active **streptothricin** compound in the clarified culture filtrate was adsorbed onto activated charcoal (Norit-A). This step effectively concentrated the antibiotic from the dilute broth.
- **Elution:** The **streptothricin** was then eluted from the charcoal using acidified alcohol.
- **Neutralization and Concentration:** The acidic alcoholic extract was neutralized with a sodium hydroxide solution.

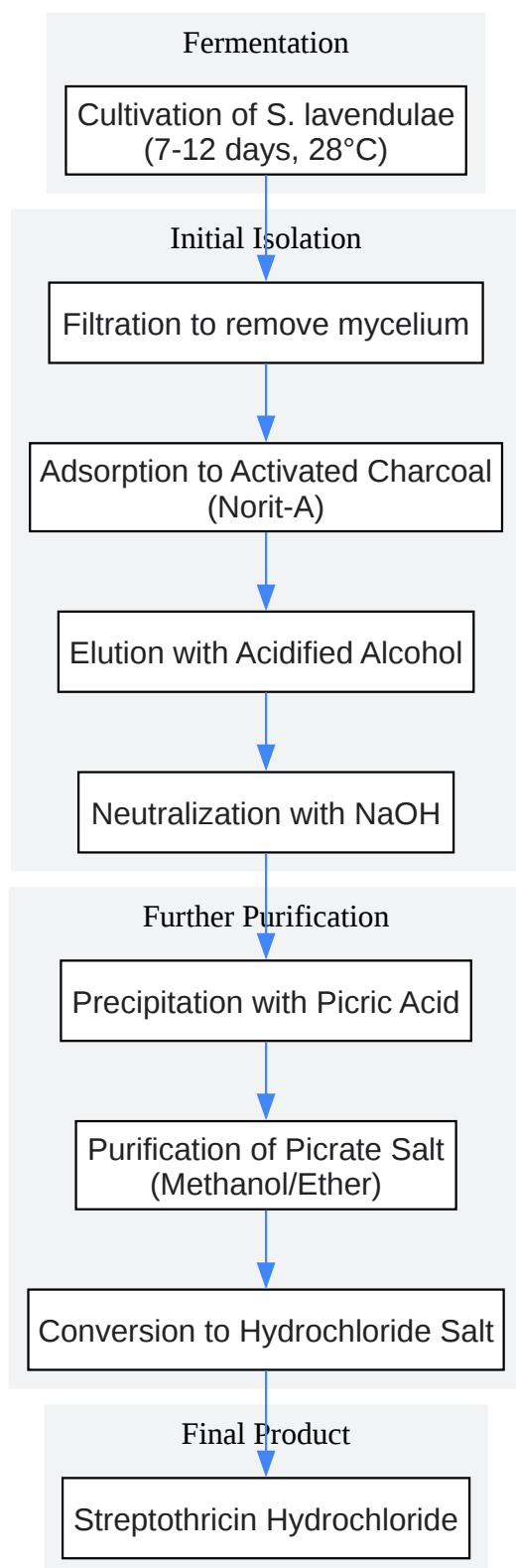
Further Purification

Later refinements to the purification process were developed to obtain a more purified and crystalline form of **streptothricin**.

- **Precipitation with Picric Acid:** A significant advancement in purification involved the use of picric acid. The addition of picric acid to an aqueous solution of **streptothricin** resulted in the formation of a yellow, gummy precipitate of **streptothricin** picrate.

- Purification of the Picrate Salt: The crude picrate precipitate could be further purified by dissolving it in methanol and then re-precipitating it as a yellow powder by adding ether.
- Conversion to Hydrochloride Salt: The purified **streptothricin** picrate was converted to the more soluble hydrochloride salt. This was achieved by dissolving the picrate in methanol, acidifying the solution with hydrochloric acid, and then precipitating the **streptothricin** hydrochloride by adding a large volume of ether.

Experimental Workflow Diagram



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Caption: Workflow for the original isolation and purification of **Streptothricin**.

Quantitative Data and Biological Activity

The potency of **streptothricin** preparations was determined using a biological assay. The activity was expressed in dilution units, often referred to as "E. coli units."

Bioassay for Streptothricin Activity

- **Test Organisms:** The primary test organisms used to determine the activity of **streptothricin** were *Escherichia coli* (a Gram-negative bacterium) and *Bacillus subtilis* (a Gram-positive bacterium).
- **Dilution Method:** A serial dilution of the **streptothricin**-containing solution was prepared.
- **Inhibition Measurement:** The highest dilution of the sample that completely inhibited the growth of the test organism was determined. This dilution factor was reported as the activity in units.
- **Unit Definition:** An "E. coli unit" was defined as the amount of **streptothricin** in 1 ml of a solution that just inhibits the growth of a specific strain of *E. coli* under defined conditions. The ratio of activity against *E. coli* to *B. subtilis* was consistently found to be approximately 1:5 to 1:10, indicating greater potency against the Gram-positive organism in this assay.

Antibacterial Spectrum

Streptothricin demonstrated a broad spectrum of activity, which was a key feature highlighted in its initial discovery.

Bacterial Type	Representative Species	Activity
Gram-negative	<i>Escherichia coli</i>	Active
<i>Brucella abortus</i>	Active	Highly Active
<i>Salmonella paratyphi B</i>	Active	
Gram-positive	<i>Bacillus subtilis</i>	
<i>Micrococcus lysodeikticus</i>	Active	Active
Mycobacteria	<i>Mycobacterium tuberculosis</i>	

Table 2: Antibacterial Spectrum of Early **Streptothricin** Preparations.

Conclusion

The original isolation of **streptothricin** by Waksman and Woodruff was a pivotal moment in the history of antibiotics, demonstrating the potential of soil actinomycetes as a source of novel therapeutics with broad-spectrum activity. The methodologies they developed for fermentation, isolation using charcoal adsorption, and subsequent purification laid a foundation for the discovery and development of numerous other antibiotics. While **streptothricin** itself did not ultimately see widespread clinical use due to issues of delayed toxicity, the principles and techniques employed in its discovery were instrumental in the "Golden Age" of antibiotic research. This guide provides a detailed overview of these seminal techniques, offering valuable insights for today's researchers in natural product discovery and development.

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